4-(3,4-Dichlorophenyl)oxane-2,6-dione
Description
4-(3,4-Dichlorophenyl)oxane-2,6-dione is an oxane-dione derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the oxane ring.
Properties
Molecular Formula |
C11H8Cl2O3 |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2 |
InChI Key |
UOLHGGKIAWBSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or aqueous base.
Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Oxane-2,6-dione Derivatives
Structural and Physicochemical Properties
The following table compares key properties of 4-(3,4-dichlorophenyl)oxane-2,6-dione with two structural analogs:
Key Observations:
- Substituent Effects: The dichlorophenyl group enhances lipophilicity and metabolic stability compared to the dimethoxyphenyl analog, which may favor blood-brain barrier penetration.
- Polar Surface Area (PSA): The dimethoxyphenyl analog’s higher PSA (61.83 Ų) suggests greater polarity, likely improving aqueous solubility compared to the dichlorophenyl derivative.
Dichlorophenyl-Containing Compounds
- Anticancer Potential: A triazine derivative with a 3,4-dichlorophenyl group (2-(3,4-dichlorophenyl)-4-[[2-[1-methyl-2-pyrrolidinyl]ethyl]amino]-6-[trichloromethyl]-S-triazine) demonstrated promising binding affinity in breast cancer research, suggesting the dichlorophenyl moiety may enhance interactions with hydrophobic binding pockets.
- Sigma Receptor Ligands: BD 1008 and BD 1047 (3,4-dichlorophenyl ethylamine derivatives) are sigma receptor ligands, highlighting the role of dichlorophenyl groups in CNS-targeted drug design.
Oxane-Dione Derivatives
- Dimethoxyphenyl Analog: The 3,4-dimethoxyphenyl substitution may favor interactions with enzymes or receptors requiring electron-rich aromatic systems, though its pharmacological profile remains understudied.
- Trifluoropropyl Analog: Discontinued status (CAS 2228184-19-6) implies synthetic or stability challenges, possibly due to the reactive trifluoropropyl group.
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